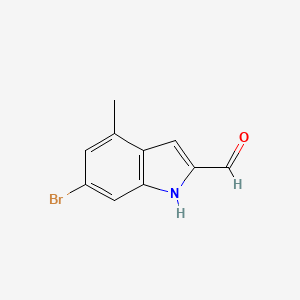

6-溴-4-甲基-1H-吲哚-2-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural framework of 6-Bromo-4-methyl-1H-indole-2-carbaldehyde could potentially be modified to enhance its affinity towards viral proteins, offering a pathway for the development of new antiviral agents.

Anti-inflammatory Applications

The indole nucleus is a common feature in many compounds with anti-inflammatory effects. By acting on specific inflammatory pathways, indole derivatives can be designed to target chronic conditions such as arthritis or acute inflammatory responses .

Anticancer Research

Indole compounds are known to play a role in cancer treatment by interfering with cell proliferation and inducing apoptosis in cancer cells. The brominated and aldehyde groups in 6-Bromo-4-methyl-1H-indole-2-carbaldehyde may be leveraged to synthesize novel anticancer agents with improved efficacy .

Antimicrobial Properties

The indole scaffold is associated with antimicrobial activity, which includes combating bacteria, fungi, and other pathogens. Research into 6-Bromo-4-methyl-1H-indole-2-carbaldehyde could lead to the discovery of new antimicrobial drugs, especially in an era of increasing antibiotic resistance .

Antidiabetic Potential

Indole derivatives have been explored for their potential in managing diabetes by influencing insulin secretion or glucose metabolism. The unique structure of 6-Bromo-4-methyl-1H-indole-2-carbaldehyde might offer a new avenue for antidiabetic drug design .

Antimalarial Activity

The fight against malaria has benefited from the development of indole-based compounds. These molecules can interfere with the life cycle of the malaria parasite, offering a promising strategy for new antimalarial drugs .

Neuroprotective Effects

Indoles have shown promise in neuroprotection, which is crucial for diseases like Alzheimer’s and Parkinson’s. The ability of 6-Bromo-4-methyl-1H-indole-2-carbaldehyde to cross the blood-brain barrier could be harnessed to protect neuronal cells from damage .

Plant Growth Regulation

Indole derivatives, such as indole-3-acetic acid, are vital in plant growth and development. The structural analog 6-Bromo-4-methyl-1H-indole-2-carbaldehyde could be studied for its potential as a plant growth regulator, influencing processes like cell division and elongation .

作用机制

Target of Action

Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell biology .

Mode of Action

Indole derivatives are known to interact with their targets in a reversible manner , leading to changes in the biological activities of the targets .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.

Result of Action

Indole derivatives are known to exhibit various biologically vital properties . For instance, some indole derivatives have shown inhibitory activity against influenza A .

属性

IUPAC Name |

6-bromo-4-methyl-1H-indole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-2-7(11)3-10-9(6)4-8(5-13)12-10/h2-5,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBANRHZMAGJNFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=C(N2)C=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-methyl-1H-indole-2-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,6,7-tetramethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2897098.png)

![(E)-4-(Dimethylamino)-N-[2-(5,5-dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-enamide](/img/structure/B2897102.png)

![2-[2-[(2-hydroxyphenyl)methylamino]phenyl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2897110.png)

![N-(3,4-dimethylphenyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2897117.png)

![7-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2897118.png)

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2897119.png)

![ethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2897120.png)